molecular formula C19H32ClNO4 B585988 8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride CAS No. 896472-95-0

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride

Cat. No.: B585988
CAS No.: 896472-95-0
M. Wt: 373.918
InChI Key: QIMZXZBWMHCVKE-UHFFFAOYSA-N
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Description

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride, also known as Fingolimod Octanoic Acid Hydrochloride, is a derivative of the immunomodulatory drug Fingolimod. Fingolimod is a sphingosine-1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. The octanoic acid derivative has been synthesized to explore additional pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride involves several key steps. The primary synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing these parameters to ensure complete reaction and minimize by-products.

    Purification: Using techniques such as recrystallization and chromatography to achieve high purity.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Various alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Carboxylic acids and ketones.

    Reduced Derivatives: Alcohols and amines.

    Substituted Derivatives: Alkylated and acylated compounds.

Mechanism of Action

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its modified structure, which may offer distinct pharmacological properties and therapeutic potential compared to its parent compound and other analogues.

Properties

IUPAC Name

8-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]octanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4.ClH/c20-19(14-21,15-22)13-12-17-10-8-16(9-11-17)6-4-2-1-3-5-7-18(23)24;/h8-11,21-22H,1-7,12-15,20H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMZXZBWMHCVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCC(=O)O)CCC(CO)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747836
Record name 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896472-95-0
Record name 8-{4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl}octanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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